molecular formula C12H19NO5S B2735177 N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 1087646-38-5

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B2735177
CAS No.: 1087646-38-5
M. Wt: 289.35
InChI Key: JKMMDLHQQFVCNI-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxypropyl group, two methoxy groups, and a methylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. Additionally, process optimization and quality control measures are implemented to achieve consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the methoxy and sulfonamide groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)methacrylamide: Known for its biocompatibility and use in drug delivery systems.

    2,5-dimethoxy-4-methylamphetamine (DOM): A psychoactive compound with structural similarities.

    N-(2-hydroxyethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide: A closely related compound with a hydroxyethyl group instead of a hydroxypropyl group.

Uniqueness

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl group enhances solubility and reactivity, while the methoxy and sulfonamide groups provide stability and potential for diverse applications.

Properties

IUPAC Name

N-(2-hydroxypropyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5S/c1-8-5-11(18-4)12(6-10(8)17-3)19(15,16)13-7-9(2)14/h5-6,9,13-14H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMMDLHQQFVCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC(C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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